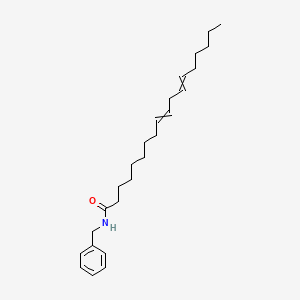

N-Benzyl Linoleamide

Description

Properties

Molecular Formula |

C25H39NO |

|---|---|

Molecular Weight |

369.6 g/mol |

IUPAC Name |

N-benzyloctadeca-9,12-dienamide |

InChI |

InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27) |

InChI Key |

YJWLCIANOBCQGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl Linoleamide can be synthesized through the reaction of linoleic acid with benzylamine. The reaction typically involves the activation of linoleic acid with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under dry and inert conditions . The reaction proceeds to form the amide bond between the carboxyl group of linoleic acid and the amine group of benzylamine.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Hydrolysis Reactions

N-Benzyl linoleamide undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to regenerate linoleic acid and benzylamine.

Conditions and Products :

| Environment | Products | Rate Influencers |

|---|---|---|

| Acidic (HCl, H₂SO₄) | Linoleic acid + Benzylamine | Temperature, acid concentration |

| Basic (NaOH, KOH) | Linoleate salt + Benzylamine | Base strength, reaction time |

Enzymatic hydrolysis by proteases or lipases is less common due to steric hindrance from the benzyl group .

Oxidation of the Linoleic Acid Tail

The conjugated dienes (C9–C10 and C12–C13) in the linoleic acid moiety are susceptible to oxidation, forming hydroperoxides and epoxides .

Oxidation Pathways :

| Oxidizing Agent | Primary Products | Secondary Derivatives |

|---|---|---|

| O₂ (autoxidation) | 9-/13-Hydroperoxides | Ketones, aldehydes |

| Lipoxygenase enzymes | Hydroperoxy-octadecadienoic acids | Oxo-octadecadienoic acids |

These oxidized derivatives may influence the compound’s bioactivity and stability during storage .

Isomerization of Double Bonds

The linoleic acid tail undergoes cis-trans isomerization under UV light or thermal stress, altering the compound’s physicochemical properties .

Isomerization Outcomes :

| Condition | Isomer Formed | Impact on Bioactivity |

|---|---|---|

| UV exposure | Trans-linoleic acid derivatives | Reduced sEH inhibition potency |

| Heat (≥60°C) | Conjugated linoleic acid isomers | Altered solubility |

Stability Under Physiological Conditions

This compound demonstrates moderate stability in vivo, with a half-life of 4–6 hours in rodent plasma. Degradation primarily involves hepatic CYP450-mediated oxidation of the benzyl ring .

Metabolic Pathways :

| Pathway | Metabolites | Enzymes Involved |

|---|---|---|

| Hydroxylation | 3-/4-Hydroxybenzyl derivatives | CYP2C9, CYP3A4 |

| β-Oxidation | Shorter-chain fatty acid amides | Mitochondrial acyl-CoA synthase |

Scientific Research Applications

N-Benzyl-linoleamide is a bioactive amide found in Lepidium meyenii (maca), a plant indigenous to the Peruvian Andes . Maca has gained global attention for its purported health and recreational benefits . Research suggests N-Benzyl-linoleamide has therapeutic potential, particularly as an inhibitor of soluble epoxide hydrolase (sEH) and in addressing neurological disorders .

Scientific Research Applications

sEH Inhibition

Macamides, including N-benzyl-linoleamide, have demonstrated inhibitory potency against recombinant mouse, rat, and human sEH . In vitro studies reveal that compounds with polyunsaturated fatty acid tails, such as N-benzyl-linoleamide, are more potent inhibitors than their saturated counterparts . The inhibitory potency of L. meyenii extracts correlates with the concentration of macamides present, suggesting that the sEH inhibition is mainly due to the presence of macamides in the extracts .

Neurological Disorders

Macamides have shown therapeutic potential against neurological disorders, including antidepressant effects and protective action in models of Parkinson’s disease . Improvements in neural cell viability are attributed to the prevention of mitochondrial membrane depolarization and reduced induction of reactive oxygen species (ROS) . Studies suggest that macamides may also have potential as drugs for Alzheimer’s disease and stroke .

Anti-Fatigue Effects

Incorporating N-benzyl-linoleamide into the diet can effectively combat fatigue with few side effects . Macamides may prevent mitochondria-mediated muscle damage and oxidative stress .

GPCRs

Macamides may affect G protein-coupled receptors (GPCRs) . N-benzyl-linoleamide interacted with 16 of the 26 macamides analyzed .

Inflammatory Pain

Oral administration of N-benzyl-linoleamide in rats displayed acceptable pharmacokinetic characteristics and effectively reduced lipopolysaccharide-induced inflammatory pain .

Data Tables

Table 1: Inhibitory potency of synthesized amides against recombinant human, rat, and mouse sEH

| Compound | Human sEH IC50 (nM) | Rat sEH IC50 (nM) | Mouse sEH IC50 (nM) |

|---|---|---|---|

| N-benzyl-linoleamide | Data not available | Data not available | Data not available |

| Other macamides | 20-300 | 20-300 | 20-300 |

Table 2: Inhibitory potency of L. meyenii extracts for human and mouse sEH

| Extract | Human sEH IC50 | Mouse sEH IC50 |

|---|---|---|

| L. meyenii extracts | Varies | Varies |

Case Studies

Rat Model of Inflammatory Pain

In a rat model, oral administration of N-benzyl-linoleamide effectively reduced lipopolysaccharide-induced inflammatory pain, demonstrating its potential as an anti-inflammatory agent .

Anti-fatigue Effect

Zhu et al. demonstrated that incorporating the macamide N-benzyl-linoleamide into the diet can effectively combat fatigue with few side effects .

Research Findings and Authoritative Insights

Mechanism of Action

N-Benzyl Linoleamide exerts its effects primarily through the inhibition of soluble epoxide hydrolase (sEH) . This enzyme is responsible for the degradation of epoxide fatty acids (EpFAs), which are lipid mediators with anti-inflammatory, analgesic, and other beneficial activities . By inhibiting sEH, this compound stabilizes the levels of EpFAs, enhancing their bioavailability and biological functions . This mechanism accounts for its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Key Findings :

- Solubility and Reactivity: Increased unsaturation reduces melting points and enhances solubility in nonpolar solvents due to disrupted molecular packing .

Shorter-Chain N-Benzyl Amides

N-Benzylacetamide (C₉H₁₁NO)

- Structure : Features a two-carbon acyl chain (acetamide) with an N-benzyl group.

- Synthesis: Used as a reagent in pharmacopeial standards (e.g., lacosamide monographs), synthesized via methods emphasizing ≥98% purity .

- Properties: Lower molecular weight (149.19 g/mol) and higher water solubility compared to this compound, making it suitable for pharmaceutical formulations .

Aromatic Acyl Derivatives

N-Benzylbenzamide (C₁₄H₁₃NO)

- Structure : Combines a benzoyl group (aromatic acyl) with an N-benzyl substituent.

- Properties: Higher melting point and lower solubility in nonpolar solvents due to aromatic stacking interactions. Characterized via NMR (δ 7.20–7.80 ppm for aromatic protons) .

- Applications : Serves as a model compound for studying amide bond stability in aromatic systems .

Impact of N-Benzyl Substitution

The N-benzyl group significantly alters properties compared to smaller substituents (e.g., N-methyl):

- Hydrophobicity : N-Benzyl groups increase hydrophobicity, lowering critical micelle concentration (CMC) in surfactant applications. For example, C10 N-benzyl surfactants exhibit CMC values 30% lower than N-methyl counterparts .

- Steric Effects : The bulky benzyl group reduces regioselectivity in enzymatic reactions, as observed in lipase-catalyzed syntheses of podands .

Analytical Characterization

- NMR Spectroscopy: Used to confirm regioselectivity and double-bond geometry in unsaturated analogues (e.g., 3c:4c = 95:5 in this compound) .

- HRESIMS: Provides precise molecular weight validation (e.g., m/z 376.2984 for this compound) .

- Gas Chromatography (GC) : Quantifies reaction conversion rates and detects byproducts in synthetic mixtures .

Biological Activity

N-Benzyl linoleamide, a prominent compound derived from Lepidium meyenii (commonly known as maca), has gained attention for its diverse biological activities, particularly as a soluble epoxide hydrolase (sEH) inhibitor. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as an amide with the molecular formula C25H39NO. Its structure features a linoleic acid moiety linked to a benzyl group, which is crucial for its biological activity. The compound exhibits good solubility and bioavailability, making it suitable for oral administration.

The primary mechanism through which this compound exerts its effects is the inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes, including inflammation and pain modulation. By inhibiting sEH, this compound increases the levels of EETs, leading to enhanced anti-inflammatory effects and analgesia.

Table 1: Inhibitory Potency of this compound

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 20-300 | Soluble Epoxide Hydrolase (sEH) |

| Other Macamides | Varies | sEH |

Anti-inflammatory Effects

Research has demonstrated that this compound significantly alleviates inflammatory pain. In a study involving rats subjected to lipopolysaccharide-induced inflammation, oral administration of the compound resulted in notable pain reduction. The compound's efficacy was attributed to its ability to inhibit sEH and subsequently elevate EET levels, which possess anti-inflammatory properties .

Antioxidant Properties

This compound also exhibits antioxidant activity. It has been shown to reduce oxidative stress markers and protect against mitochondrial dysfunction in neural cells. This protective effect is particularly relevant in the context of neurodegenerative diseases, where oxidative stress is a contributing factor .

Neuroprotective Effects

The compound has demonstrated potential neuroprotective effects in various experimental models. For instance, it has been linked to improved neural cell viability and reduced induction of reactive oxygen species (ROS), suggesting its utility in treating conditions such as Parkinson's disease .

Fertility and Sexual Health

In addition to its anti-inflammatory and neuroprotective properties, this compound has been implicated in enhancing male sexual health. Studies indicate that maca extracts containing this compound may improve sperm quality and libido without significantly altering testosterone or estradiol levels .

Potential Risks and Considerations

While the benefits of this compound are notable, it is essential to consider potential risks associated with its use. Some studies have raised concerns about the long-term safety of maca products, including possible stimulant-like effects and the need for more extensive clinical trials to establish safety profiles .

Case Studies

- Inflammatory Pain Model : In a controlled study, rats treated with this compound showed a marked reduction in pain scores compared to controls receiving a placebo. The results support the compound's role as an effective analgesic agent.

- Neuroprotection : A study investigating the effects of this compound on neuronal cells demonstrated significant improvements in cell viability under oxidative stress conditions, highlighting its potential for treating neurodegenerative disorders.

Q & A

Q. What are the established synthetic routes for N-Benzyl Linoleamide, and how do reaction conditions influence product purity?

this compound is synthesized via benzylation of linoleamide using benzyl halides or benzyl alcohols under basic conditions. Key factors include:

- Protection/Deprotection : Primary amines are protected using benzyl groups to prevent side reactions. For example, Pd-catalyzed hydrogenation (H₂) in acidic media regenerates the free amine post-synthesis .

- Catalysts : Use of Pd/C or Raney Ni for selective debenzylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from mono- and di-benzylated byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm benzyl group integration (δ ~4.3 ppm for –CH₂–) and linoleamide’s unsaturated chain (δ 5.3–5.4 ppm for –CH=CH–) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₅H₃₈N₂O) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity (>95%) .

Advanced Research Questions

Q. How do this compound analogues modulate NF-κB and Nrf2 pathways, and what experimental models validate their dual activity?

- Mechanistic Studies : Apaza Ticona et al. (2020) demonstrated that this compound analogues inhibit NF-κB (IC₅₀ = 0.8–2.1 µM) by blocking IκBα phosphorylation and activate Nrf2 by enhancing ARE-driven luciferase expression (2–3-fold) in HEK293 cells .

- In Vivo Models : LPS-induced inflammation in mice showed reduced TNF-α (40–60%) and increased HO-1 levels (2.5-fold) .

Q. What is the structural basis for the enhanced hydrophobicity and bioactivity of this compound compared to non-benzylated analogues?

- Hydrophobicity : The benzyl group increases logP by ~2.0 units, improving membrane permeability (Caco-2 assay Papp > 10⁻⁶ cm/s) .

- Steric Effects : Molecular docking (AutoDock Vina) reveals that the benzyl group occupies a hydrophobic pocket in NF-κB’s p65 subunit (ΔG = −9.2 kcal/mol) .

Q. How can researchers reconcile contradictory data on this compound’s selectivity for NF-κB versus BChE?

- Target Specificity : While this compound analogues show NF-κB inhibition (IC₅₀ < 2 µM) , structurally distinct N-benzyl benzamides (e.g., in Alzheimer’s studies) target BChE (IC₅₀ = 0.3 nM) .

- Methodological Variations : Differences in assay conditions (e.g., substrate concentration, cell lines) and compound substituents (linoleamide vs. benzamide backbones) explain selectivity discrepancies .

Q. What are the optimal deprotection strategies for this compound in multi-step syntheses?

- Catalytic Hydrogenation : H₂ (1–3 atm) with Pd/C (10% w/w) in ethanol/HCl (0.1 M) achieves >90% debenzylation without reducing the linoleamide’s double bonds .

- Alternative Methods : Birch reduction (Na/NH₃) or photolysis (UV, 254 nm) are less effective (<50% yield) due to side reactions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogues with improved pharmacokinetics?

- Modifications :

- Linoleamide Chain : Shortening the chain (C18→C14) reduces cytotoxicity (CC₅₀ from 15 µM to >50 µM) .

- Benzyl Substituents : Electron-withdrawing groups (e.g., –NO₂) on the benzyl ring enhance NF-κB inhibition (IC₅₀ = 0.5 µM) .

- ADMET Profiling : Microsomal stability (t₁/₂ > 60 min) and plasma protein binding (<90%) are optimized via logD adjustments (2.5–3.5) .

Q. What thermodynamic data are available for this compound, and how do they inform stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.